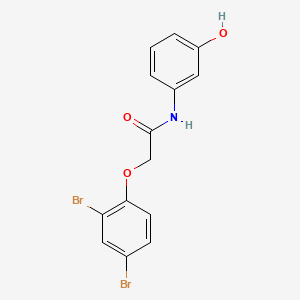![molecular formula C7H6BrN3 B2675628 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine CAS No. 53902-89-9](/img/structure/B2675628.png)
3-Bromo-2-methylpyrazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is a chemical compound with the CAS Number: 53902-89-9 . It has a molecular weight of 212.05 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . . The storage temperature varies, with some sources suggesting room temperature and others suggesting 28 C .Aplicaciones Científicas De Investigación
Enaminones as Precursors for Heterocyclic Compounds
Enaminones have been utilized as key intermediates in the synthesis of N-arylpyrazole-containing compounds, which upon further reactions yield a variety of substituted pyridine derivatives. These compounds demonstrate cytotoxic effects against human breast and liver carcinoma cell lines, showcasing their potential as antitumor agents (S. Riyadh, 2011).
Antimicrobial Activity
Pyridazine derivatives, synthesized through reactions with 3-aminopyrazolo[3,4-d]pyridazine, have been evaluated for their antimicrobial activity against several microorganisms, indicating their potential use in developing new antimicrobial agents (A. Deeb, F. El-Mariah, M. Hosny, 2004).
Synthesis of Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Research into the synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives reveals their potential for significant antimicrobial activity, highlighting the versatility of pyrazolo[1,5-b]pyridazine in generating biologically active compounds (Nada M. Abunada et al., 2008).
Antiviral Applications
Compounds derived from pyrazolo[3,4-d]pyrimidine analogues, especially those related to sangivamycin and toyocamycin, have shown activity against human cytomegalovirus and herpes simplex virus type 1, suggesting potential antiviral applications (N. Saxena et al., 1990).
Novel Guanine Analogues
The synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a novel guanine analogue, demonstrates the potential of pyrazolo[1,5-b]pyridazine derivatives in the exploration of nucleoside analogues and their biological activities, although this specific analogue did not exhibit the anticipated antiviral activity (K. W. Ehler et al., 1977).
Anticonvulsant Properties
Research into benzylpyridazine derivatives, synthesized from pyrazolo[3,4-d]pyridazine, has identified compounds with significant anticonvulsant properties, suggesting the potential of these derivatives in the development of new treatments for seizures (S. Moreau et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXAKLMSJLQAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1Br)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675546.png)
![2-(cyclopentylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2675547.png)



![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2675554.png)
![N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2675555.png)




![1-(2-oxo-2-phenylethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675566.png)
